bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine: is a heterocyclic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.
Industrial Production Methods: Industrial production methods for bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of other heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its anti-inflammatory and antioxidant properties.
Medicine:
- Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry:
- Utilized in the development of agrochemicals, such as pesticides and herbicides.
- Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Bis(pyrazolyl)methane: Another pyrazole derivative with similar biological activities.
Bis(1-methylpyrazolyl)methane: A compound with a similar structure but different substituents on the pyrazole ring.
Uniqueness:
- Bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic targets.
Properties
Molecular Formula |
C16H27N5 |
---|---|
Molecular Weight |
289.42 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-4-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-13(2)9-20-11-15(7-18-20)5-17-6-16-8-19-21(12-16)10-14(3)4/h7-8,11-14,17H,5-6,9-10H2,1-4H3 |
InChI Key |
GEXWHZUFUJGWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.